2-Methylerythritol

Übersicht

Beschreibung

2-Methylerythritol is a tetritol, a type of sugar alcohol, that is structurally similar to erythritol but with a methyl group substitution at the second carbon position. This compound is a significant intermediate in the methylerythritol phosphate pathway, which is crucial for the biosynthesis of isoprenoids in plants and some bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylerythritol can be synthesized through the hydroxylation of isoprene derivatives. The process involves the reaction of isoprene with hydroxyl radicals, leading to the formation of various intermediates, including this compound .

Industrial Production Methods: Industrial production of this compound typically involves the microbial fermentation of glucose using engineered strains of bacteria that express the necessary enzymes for the methylerythritol phosphate pathway. This method is preferred due to its efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylerythritol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylerythrose.

Reduction: It can be reduced to form this compound derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Various acids and bases can catalyze substitution reactions.

Major Products:

Oxidation: 2-Methylerythrose.

Reduction: Various this compound derivatives.

Substitution: Substituted this compound compounds.

Wissenschaftliche Forschungsanwendungen

Oxidative Stress Response

Recent studies have identified the MEP pathway's involvement in oxidative stress signaling. MEcDP acts as a signaling molecule that accumulates under oxidative stress conditions, potentially functioning as an antioxidant . This property makes it an important subject of research for understanding cellular responses to oxidative stress in various organisms, including plants and bacteria.

Plant Defense Mechanisms

Research has shown that 2-methylerythritol can influence plant defense mechanisms. In Arabidopsis thaliana, metabolic shunts divert MEcDP towards hemiterpene glycosides, which are linked to plant defense responses against biotic stressors such as aphids . This diversion indicates that this compound plays a role in enhancing plant resistance to pests through its involvement in signaling pathways.

Biosynthesis of Isoprenoids

The MEP pathway is essential for producing various isoprenoids, including carotenoids and tocopherols, which are crucial for photosynthesis and redox balance . The ability to manipulate this pathway through metabolic engineering offers potential applications in enhancing crop resilience and increasing yields of valuable metabolites.

Pharmaceutical Industry Applications

The pharmaceutical industry recognizes the potential of the MEP pathway for producing bioactive compounds. Biocatalysis techniques utilizing enzymes from this pathway can facilitate the synthesis of pharmaceutical intermediates . The specificity and efficiency of these enzymatic reactions make them ideal for developing new drugs.

Agricultural Chemicals

Given its absence in humans and other animals, the MEP pathway represents a promising target for developing herbicides and antimicrobials . Compounds derived from this pathway could provide environmentally friendly alternatives to synthetic chemicals currently used in agriculture.

Biofuels and Bioplastics

Isoprenoids produced via the MEP pathway are being explored for their potential as biofuels and bioplastics. The ability to engineer microbial hosts to produce high yields of these compounds could lead to sustainable production methods that reduce reliance on fossil fuels .

Case Studies

Wirkmechanismus

2-Methylerythritol exerts its effects primarily through its role in the methylerythritol phosphate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are vital for various cellular functions. The compound interacts with several enzymes in this pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase .

Vergleich Mit ähnlichen Verbindungen

Erythritol: A tetritol without the methyl group substitution.

2-Methylthreitol: A stereoisomer of 2-methylerythritol.

2-C-Methyl-D-erythritol: Another isomer with a different configuration

Uniqueness: this compound is unique due to its specific role in the methylerythritol phosphate pathway, which is not shared by its similar compounds. This makes it particularly important in the biosynthesis of isoprenoids, distinguishing it from other tetritols .

Biologische Aktivität

2-Methylerythritol (2-ME) is a compound that plays a significant role in various biological processes, particularly within the context of the methylerythritol phosphate (MEP) pathway. This pathway is crucial for the biosynthesis of isoprenoids in many bacteria and plastids, providing a metabolic alternative to the mevalonate pathway found in eukaryotes. The biological activity of 2-ME has been studied in relation to its antimicrobial properties, its role in oxidative stress responses, and its potential applications in drug development.

Overview of the MEP Pathway

The MEP pathway is responsible for producing essential metabolites, including isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for various biomolecules. The pathway begins with the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) into 2-C-methyl-D-erythritol 4-phosphate (MEP), catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). Subsequent steps involve several key enzymes that modify MEP into various products, including this compound and its derivatives .

Antimicrobial Properties

Research has demonstrated that compounds derived from the MEP pathway exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives of this compound possess moderate antitubercular activity, with minimum inhibitory concentrations (MIC) reported at approximately 20 µM against Mycobacterium tuberculosis . Additionally, the compound MMV008138, which targets enzymes within the MEP pathway, has been identified as effective against malaria parasites by inhibiting their growth through interference with the synthesis of IPP and DMAPP .

Role in Oxidative Stress Responses

Recent findings indicate that the MEP pathway, particularly through intermediates like methylerythritol cyclodiphosphate (MEcDP), plays a critical role in cellular responses to oxidative stress. The sensitivity of certain enzymes within this pathway to oxygen suggests that it may be involved in signaling mechanisms related to oxidative stress detection and response . This highlights the potential for targeting this pathway in therapeutic strategies aimed at diseases characterized by oxidative damage.

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in MDPI highlighted that derivatives of 2-ME showed varying degrees of efficacy against M. tuberculosis, with specific formulations yielding MIC values as low as 12.5 µg/mL under certain conditions .

- Malaria Research : Investigations into Plasmodium parasites revealed that targeting the MEP pathway could inhibit parasite growth effectively. The compound MMV008138 was found to specifically inhibit IspD, an enzyme essential for the conversion of MEP to CDP-ME, thus demonstrating a direct link between 2-ME derivatives and potential antimalarial therapies .

- Oxidative Stress Mechanisms : Research has indicated that intermediates from the MEP pathway can influence oxidative stress responses in cells. This was particularly noted in studies exploring how these compounds interact with iron-sulfur cluster enzymes sensitive to oxygen levels .

Data Table: Biological Activity Summary

| Compound | Target Pathway | Biological Activity | MIC/EC50 Values |

|---|---|---|---|

| This compound | MEP Pathway | Antimicrobial against M. tuberculosis | 12.5 µg/mL |

| MMV008138 | MEP Pathway | Antimalarial activity | Inhibits growth; reversed by IPP supplementation |

| MEcDP | Oxidative Stress Response | Signaling molecule | N/A |

Eigenschaften

IUPAC Name |

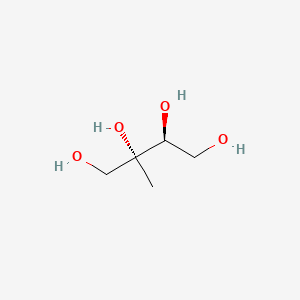

(2R,3S)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80917061 | |

| Record name | 2-Methylbutane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylerythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93921-83-6 | |

| Record name | (2R,3S)-2-Methyl-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93921-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-C-Methylerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093921836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylerythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.